molecular formula C17H15F2NO5 B2469076 Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate CAS No. 303151-15-7

Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate

Cat. No.: B2469076
CAS No.: 303151-15-7
M. Wt: 351.306
InChI Key: FRKFYHNHGQYBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate is a chemical compound with the molecular formula C17H15F2NO5 It is known for its unique structure, which includes a difluoro-substituted phenoxy group and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate typically involves the reaction of 2,2-difluoro-2-(4-methoxyphenoxy)acetic acid with methyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The difluoro-substituted phenoxy group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate is unique due to its specific substitution pattern and the presence of both difluoro and methoxyphenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-[[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO5/c1-23-11-7-9-12(10-8-11)25-17(18,19)16(22)20-14-6-4-3-5-13(14)15(21)24-2/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKFYHNHGQYBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(C(=O)NC2=CC=CC=C2C(=O)OC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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